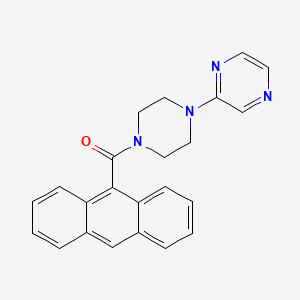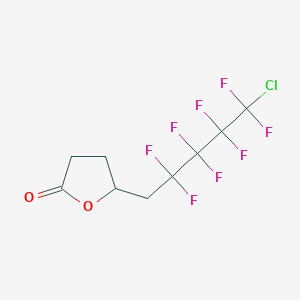
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is a complex organic compound that features a piperazine ring substituted with an anthracenylcarbonyl group and a pyrazinyl group
Métodos De Preparación
The synthesis of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- typically involves multi-step organic reactions. One common method includes the reaction of piperazine with 9-anthracenylcarbonyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with pyrazine under controlled conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazinyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- involves its interaction with specific molecular targets. The anthracenylcarbonyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrazinyl group can interact with enzymes and receptors, modulating their activity. These interactions can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparación Con Compuestos Similares
Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and physical properties. Piperazine, 1-(9-anthracenylcarbonyl)-4-pyrazinyl- is unique due to the presence of both the piperazine and pyrazinyl groups, which confer distinct reactivity and potential applications.
Propiedades
Número CAS |
647854-37-3 |
|---|---|
Fórmula molecular |
C23H20N4O |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
anthracen-9-yl-(4-pyrazin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C23H20N4O/c28-23(27-13-11-26(12-14-27)21-16-24-9-10-25-21)22-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)22/h1-10,15-16H,11-14H2 |
Clave InChI |
LDUYCJLBCSAEIW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=CN=C2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexyl-2,5-diethoxybenzene-1-sulfonamide](/img/structure/B12591605.png)

![5-Chloro-2-hydroxy-N-{3-[2-(2-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591622.png)

![4-{[4-(Acetyloxy)benzoyl]sulfanyl}benzoic acid](/img/structure/B12591632.png)


![Methyl 3-methoxy-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12591648.png)
![Benzamide, 3,5-dichloro-N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B12591655.png)
![1-[4-[4-(6-Bromohexoxy)phenyl]phenyl]-2,3-difluoro-4-octoxybenzene](/img/structure/B12591664.png)
![1,1'-{[(2R)-2-Phenylpropane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12591669.png)
![2-[(2,3-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12591675.png)
![5-{[3-(Hexyloxy)-4-propoxyphenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12591685.png)
